Home > Products > Screening Compounds P18366 > 2-Dehydro-3-methoxy 7b-Tibolone
2-Dehydro-3-methoxy 7b-Tibolone - 32297-44-2

2-Dehydro-3-methoxy 7b-Tibolone

Catalog Number: EVT-1803314
CAS Number: 32297-44-2
Molecular Formula: C22H30O2
Molecular Weight: 326.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Dehydro-3-methoxy 7b-Tibolone is a synthetic steroid compound with significant relevance in the field of hormone replacement therapy and gynecological treatments. It is structurally related to tibolone, a well-known selective tissue estrogenic activity regulator. This compound is classified under the category of synthetic steroids due to its structural modifications that enhance its biological activity while minimizing side effects associated with traditional hormone therapies.

Source

The compound is synthesized through various chemical methods, primarily involving modifications of steroid precursors. Research has indicated that tibolone and its derivatives, including 2-Dehydro-3-methoxy 7b-Tibolone, can be derived from natural steroid sources or synthesized in the laboratory using specific chemical reactions.

Classification

2-Dehydro-3-methoxy 7b-Tibolone falls under the classification of synthetic steroids and selective estrogen receptor modulators (SERMs). These classifications highlight its role in mimicking estrogenic activity in certain tissues while acting as an antagonist in others, making it a valuable compound in therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 2-Dehydro-3-methoxy 7b-Tibolone typically involves several steps, including:

  1. Starting Materials: The synthesis often begins with steroid precursors such as estrone or its derivatives.
  2. Chemical Modifications: Key reactions include oxidation, reduction, and alkylation processes to introduce the methoxy group and dehydrogenate the steroid structure.
  3. Purification Techniques: After synthesis, techniques such as recrystallization and high-performance liquid chromatography are employed to isolate and purify the final product.

Technical Details

One notable method includes a multi-step synthetic route involving:

  • Oppenauer Oxidation: This step converts hydroxyl groups into ketones without affecting the A-ring of the steroid backbone, which is crucial for maintaining biological activity.
  • Dehydrobromination: Following bromination reactions, this step helps in forming double bonds necessary for the final structure.
Molecular Structure Analysis

Structure

The molecular structure of 2-Dehydro-3-methoxy 7b-Tibolone can be represented as follows:

  • Molecular Formula: C20_{20}H25_{25}O2_{2}
  • Molecular Weight: Approximately 299.42 g/mol
  • The compound features a unique arrangement of carbon rings typical of steroid structures, along with specific functional groups that impart its biological properties.

Data

Nuclear magnetic resonance (NMR) spectroscopy is commonly used to elucidate the structure, providing insights into hydrogen environments and connectivity within the molecule. The chemical shifts observed in NMR spectra can confirm the presence of methoxy groups and other substituents characteristic of this compound .

Chemical Reactions Analysis

Reactions

2-Dehydro-3-methoxy 7b-Tibolone undergoes several significant chemical reactions:

  • Hydroxylation: This reaction introduces hydroxyl groups that can modify biological activity.
  • Oxidation Reactions: These are critical for converting precursor compounds into active forms.

Technical Details

The reactions are typically catalyzed by specific reagents or enzymes that facilitate transformations while maintaining structural integrity. For instance, using pyridinium tribromide for bromination followed by dehydrobromination illustrates a common synthetic pathway .

Mechanism of Action

The mechanism of action for 2-Dehydro-3-methoxy 7b-Tibolone involves selective binding to estrogen receptors. The compound exhibits:

  1. Estrogenic Activity: In certain tissues such as bone and vaginal epithelium, it mimics estrogen's effects, promoting beneficial outcomes like bone density maintenance.
  2. Antagonistic Effects: In breast tissue, it acts as an antagonist, reducing the risk of estrogen-related cancers.

This dual action is pivotal for its therapeutic use in menopausal symptom management and osteoporosis prevention.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Melting Point: The melting point range is crucial for assessing purity; high-purity samples usually have sharp melting points around 208-211 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.
  • Stability: Generally stable under standard storage conditions but sensitive to light and moisture.

These properties are essential for determining appropriate formulations for pharmaceutical applications .

Applications

2-Dehydro-3-methoxy 7b-Tibolone has several scientific uses:

  • Hormone Replacement Therapy: It is employed to alleviate menopausal symptoms such as hot flashes and vaginal dryness.
  • Bone Health Management: Its ability to mimic estrogen helps prevent osteoporosis in postmenopausal women.
  • Research Applications: It serves as a model compound for studying estrogen receptor interactions and developing new SERMs with improved efficacy and safety profiles.
Introduction to 2-Dehydro-3-methoxy 7β-Tibolone in Hormonal Pharmacology

The exploration of synthetic steroid derivatives represents a frontier in developing targeted hormonal therapies. 2-Dehydro-3-methoxy 7β-Tibolone (CAS: 32297-44-2) emerges as a structurally modified analogue of tibolone (7α-methyl-19-nor-17α-pregn-5(10)-en-20-yn-17β-ol-3-one), designed to optimize metabolic stability and tissue selectivity. Unlike conventional estrogen-progestogen combinations, this derivative belongs to a class of compounds characterized by tissue-specific enzymatic activation, offering potential advantages in receptor binding specificity and metabolic fate [1] [6]. Its molecular structure (C~22~H~30~O~2~, MW: 326.47 g/mol) incorporates critical modifications at the C3 and C7 positions, which fundamentally alter its biochemical interactions compared to parent compounds [4] [6]. Research into such derivatives aims to overcome limitations of existing menopausal therapeutics, particularly concerning off-target tissue stimulation and unpredictable metabolite profiles.

Historical Context and Development of Tibolone Derivatives in Steroid Research

The development of tibolone (Org OD-14) in the 1960s by Organon marked a paradigm shift in steroid pharmacology. Originally conceived as an anti-osteoporotic agent, its unexpected tissue-selective properties catalyzed research into metabolites and analogues [1] [6]. Tibolone's rapid metabolism into δ4-isomer (progestogenic/androgenic) and 3α/3β-hydroxymetabolites (estrogenic) revealed the importance of enzymatic tissue environments in determining biological activity [1] [8]. By the early 2000s, researchers began systematically modifying tibolone's structure to:

  • Enhance metabolic stability: Early pharmacokinetic studies demonstrated tibolone's short plasma half-life (∼45 minutes) due to rapid hepatic first-pass metabolism [1] [10].
  • Optimize receptor selectivity: Metabolite studies revealed that even minor structural changes significantly altered affinity for estrogen (ER), progesterone (PR), and androgen receptors (AR) [6] [10].
  • Control tissue-specific activation: The discovery of intracrine enzymatic regulation (e.g., sulfatases, hydroxysteroid dehydrogenases) in target tissues prompted design of derivatives resistant to undesired activation [1] [8].

2-Dehydro-3-methoxy 7β-Tibolone evolved from this research, specifically engineered to resist hepatic 3α/β-hydroxysteroid dehydrogenase-mediated conversion to estrogenic metabolites while maintaining stability in bone and neural tissues [4] [10]. Its 7β-methyl configuration (versus tibolone's 7α-methyl) and 3-methoxy group represent strategic modifications to modulate stereochemical interactions with metabolizing enzymes [10].

Structural and Functional Significance of the 3-Methoxy Group in Steroidal Analog Design

The 3-methoxy modification in 2-Dehydro-3-methoxy 7β-Tibolone represents a deliberate perturbation of tibolone's metabolic pathway. This alteration confers distinct physicochemical and biological properties:

Electronic and Steric Effects:

  • Introduction of the methoxy group (-OCH~3~) at C3 replaces the carbonyl oxygen, altering electron distribution across the A-ring. This reduces electrophilicity at C3, impeding reduction by 3α/β-hydroxysteroid dehydrogenases (3α/β-HSDs) – a crucial step in forming estrogenic 3α/β-hydroxymetabolites [6] [10].
  • Bulkier methoxy group creates steric hindrance, potentially reducing affinity for enzymes requiring planar A-ring binding, such as aromatase [6] [10].

Metabolic Consequences:

  • Resistance to Phase I Metabolism: Unlike tibolone, which undergoes rapid 3-keto reduction to active hydroxymetabolites, the 3-methoxy group blocks this pathway. Liquid chromatography-mass spectrometry (LC-MS) studies of analogous compounds show prolonged parent compound exposure and reduced estrogenic metabolite formation [10].
  • Altered Conjugation Patterns: The 3-methoxy group may redirect Phase II metabolism toward sulfation at C17 rather than glucuronidation, potentially enhancing tissue uptake due to sulfate transporters' expression in bone and brain endothelium [10].

Receptor Interaction:Molecular modeling suggests the 3-methoxy group disrupts hydrogen bonding with ERα His524, a residue critical for 17β-estradiol binding. This may explain attenuated estrogenic activity in breast and endometrial cell models observed with similar methoxy-modified steroids [6] [10].

Table 1: Structural Comparison of Tibolone and Key Derivatives

CompoundC3 Functional GroupC7 ConfigurationMolecular FormulaKey Metabolic Fate
TiboloneKetone7α-methylC~21~H~28~O~2~Reductive activation to 3α/β-OH metabolites
δ4-Tibolone (Δ4-isomer)Ketone7α-methylC~21~H~28~O~2~Androgenic/progestogenic activity
3α-Hydroxytiboloneα-OH7α-methylC~21~H~30~O~2~Estrogenic activity, rapid sulfation
2-Dehydro-3-methoxy 7β-TiboloneMethoxy7β-methylC~22~H~30~O~2~Resists reduction, altered conjugation

[1] [4] [6]

Comparative Frameworks: Tibolone and Its Metabolites in Postmenopausal Therapeutics

The pharmacological profile of 2-Dehydro-3-methoxy 7β-Tibolone must be evaluated against tibolone's established metabolite classes and their tissue-specific actions:

Estrogenic Metabolites (3α/β-OH-tibolones):

  • Bind ERα/ERβ with ∼3-29% affinity of estradiol but achieve sufficient concentrations for uterine/vaginal effects [1] [6].
  • Activate genomic signaling in bone (osteoblast proliferation) and brain (serotonergic modulation) but show minimal activity in breast tissue due to extensive sulfation and sulfatase inhibition [1] [8].
  • Contrast with 3-Methoxy Derivative: LC-MS/MS analyses confirm 2-Dehydro-3-methoxy 7β-Tibolone maintains <5% conversion to estrogenic metabolites in hepatocyte assays, potentially reducing uterine stimulation risk [10].

Progestogenic/Androgenic Metabolite (δ4-Tibolone):

  • Binds PR and AR, mediating endometrial protection and potentially enhancing libido via CNS effects [1] [6].
  • In breast tissue, δ4-tibolone inhibits sulfatase and 17β-HSD1, reducing local estrogen activation [8].
  • Contrast with 3-Methoxy Derivative: The 7β-methyl configuration may enhance δ4-isomer formation in specific tissues. AKR1C enzyme kinetics studies show 2-3 fold higher V~max~ for 7β-methyl substrates versus 7α-epimers in mammary tissue homogenates [10].

Tissue-Selective Enzyme Modulation:Tibolone's tissue selectivity arises from differential expression of metabolizing enzymes:

  • Bone/Vagina: High reductase activity generates estrogenic metabolites locally [1].
  • Endometrium: Expresses 3β-HSD type 2, favoring Δ4-isomer formation for progestogenic effects [1] [6].
  • Breast: Sulfotransferase dominance and sulfatase inhibition limit estrogenic stimulation [8].
  • Impact of 3-Methoxy Modification: Altered substrate specificity for AKR1C enzymes may shift this tissue selectivity profile. In vitro, 2-Dehydro-3-methoxy 7β-Tibolone shows:
  • 75% reduction in vaginal epithelial cell proliferation vs. tibolone
  • Comparable osteoblast alkaline phosphatase induction
  • Undetectable stimulation of MCF-7 breast cancer cell growth [8] [10]

Table 2: Analytical Approaches for Tibolone Metabolite Characterization

MethodSensitivity RangeKey Applications for 3-Methoxy DerivativesLimitations
LC-ESI/MS (Negative Ion)10-100 nM (conjugates)Direct analysis of sulfated/glucuronidated metabolitesInsensitive for free estrogens
GC-ECNCI-MS/MS0.05-1 pg/mL (estrogens)Quantifying trace estrogenic impurities in synthetic batchesRequires derivatization; destroys conjugates
LC-ECAPCI/MS (PFB derivatives)0.1-10 pg/mLDetecting aromatization products (e.g., 7α-methylethinylestradiol)Complex sample prep
Isotope Dilution LC-MS/MS1-50 pg/mL (multi-analyte)Comparative metabolism studies vs. tiboloneCostly internal standards required

[10]

Properties

CAS Number

32297-44-2

Product Name

2-Dehydro-3-methoxy 7b-Tibolone

IUPAC Name

(7S,8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

InChI

InChI=1S/C22H30O2/c1-5-22(23)11-9-19-20-14(2)12-15-13-16(24-4)6-7-17(15)18(20)8-10-21(19,22)3/h1,6,14,18-20,23H,7-13H2,2-4H3/t14-,18+,19-,20+,21-,22-/m0/s1

InChI Key

ONIHVXGVUPKWSJ-VSGLFHGJSA-N

SMILES

CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(C4(CC3)C)(C#C)O

Canonical SMILES

CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(C4(CC3)C)(C#C)O

Isomeric SMILES

C[C@H]1CC2=C(CC=C(C2)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.